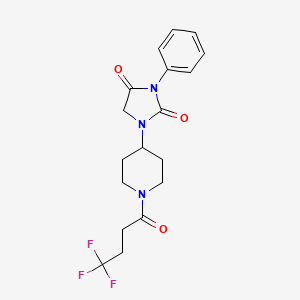![molecular formula C12H8N2O3 B2855693 5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione CAS No. 207564-99-6](/img/structure/B2855693.png)
5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione
描述
5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains an amino group and is synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This is followed by further functionalization of the free amino groups, leading to the formation of imines, amines, thioureas, and hydrazones . The azomethines were obtained by refluxing the acetamide for 10 hours with an equimolar amount of the corresponding aldehyde in 1-BuOH .Molecular Structure Analysis
The molecular structure of this compound is similar to that of isoquinoline, a benzopyridine composed of a benzene ring fused to a pyridine ring . The InChI code for this compound is 1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This is followed by further functionalization of the free amino groups, leading to the formation of imines, amines, thioureas, and hydrazones .作用机制
Mode of Action
It is likely that the compound interacts with its targets through the formation of hydrogen bonds, similar to other isoquinoline derivatives .
Result of Action
It has been suggested that isoquinoline derivatives exhibit broad and multifaceted biological activity , which may include anticancer activities .
实验室实验的优点和局限性
5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione has several advantages for lab experiments, including its potent anticancer activity, low toxicity in normal cells, and unique chemical structure. However, the compound is challenging to synthesize, and its low yield makes it difficult to obtain large quantities for studies. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
未来方向
There are several future directions for research on 5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione. One area of interest is the development of more efficient synthesis methods to obtain larger quantities of the compound. Another area of research is the identification of the specific targets of this compound and the pathways involved in its anticancer activity. Additionally, more studies are needed to evaluate the potential side effects of this compound and its efficacy in combination with other anticancer agents. Overall, this compound has the potential to be a promising candidate for cancer therapy, and further research is needed to fully understand its potential applications.
科学研究应用
5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione has been extensively studied for its anticancer properties. Several studies have reported that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer. The compound has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
属性
IUPAC Name |
5-amino-2-hydroxybenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(16)14(17)11(8)15/h1-5,17H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWLDYRYYCCJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2855612.png)
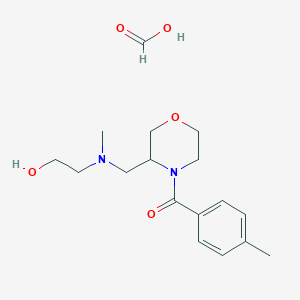
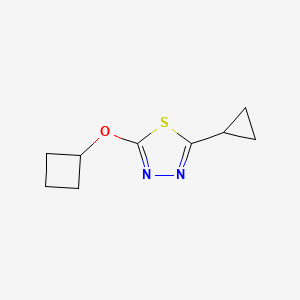

![2-Chloro-N-[(2,6-dimethylphenyl)methyl]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]acetamide](/img/structure/B2855617.png)

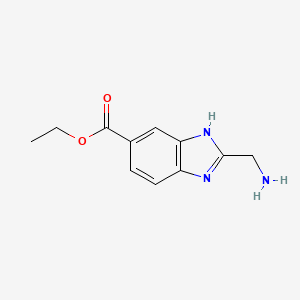
![1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone](/img/structure/B2855620.png)
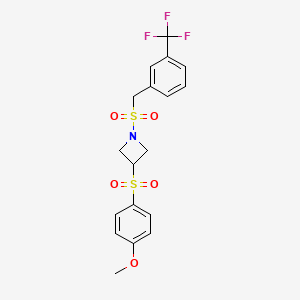

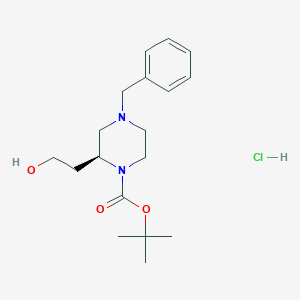
![2-[(3-Chlorophenyl)methylsulfanyl]-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2855625.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate](/img/structure/B2855626.png)
